

An In-depth Technical Guide to 1-Dodecyne

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Compound of Interest

Compound Name: 1-Dodecyne

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This technical guide provides a comprehensive overview of **1-dodecyne**, a terminal alkyne of significant interest in organic synthesis and various industrial applications, including the pharmaceutical sector. This document outlines its chemical identity, physicochemical properties, detailed synthesis protocols, and key reactions.

Chemical Identity

Identifier	Value
IUPAC Name	dodec-1-yne
CAS Number	765-03-7[1]
Molecular Formula	C ₁₂ H ₂₂ [1]
Molecular Weight	166.3031 g/mol [1]
Synonyms	1-C ₁₂ H ₂₂ , decylacetylene[1]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of **1-dodecyne**.

Property	Value
Appearance	Clear, colorless to pale yellow liquid
Boiling Point	215 °C (lit.) [2]
Melting Point	-19 °C (lit.) [2]
Density	0.778 g/mL at 25 °C (lit.) [2]
Refractive Index	n _{20/D} 1.434 (lit.) [2]
Flash Point	79 °C (174.2 °F) - closed cup [2]
Solubility	Insoluble in water; soluble in ethanol, ethyl ether, and acetone.

Synthesis of 1-Dodecyne: Experimental Protocols

1-Dodecyne can be synthesized through various methods. Below are detailed protocols for two common approaches.

Dehydrohalogenation of 1,2-Dihalododecane

This is a classical and effective two-step method starting from the readily available 1-dodecene. The process involves the initial halogenation of the alkene followed by a double elimination reaction.

Step 1: Halogenation of 1-Dodecene (Formation of 1,2-Diodododecane)

- Materials: 1-dodecene, Iodine (I₂), Dichloromethane (CH₂Cl₂), Saturated aqueous solution of Sodium thiosulfate (Na₂S₂O₃), Anhydrous magnesium sulfate (MgSO₄).[\[3\]](#)
- Procedure:
 - In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-dodecene (1 equivalent) in dichloromethane.[\[3\]](#)
 - Slowly add a solution of iodine (1.1 equivalents) in dichloromethane to the stirred solution at room temperature. The disappearance of the purple iodine color indicates the

progression of the reaction.[3]

- Monitor the reaction's completion using thin-layer chromatography (TLC).[3]
- Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.[3]
- Separate the organic layer and wash it sequentially with water and brine.[3]
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1,2-diiodododecane. This crude product can often be used in the next step without further purification.[3]

Step 2: Dehydrohalogenation to form **1-Dodecyne**

- Materials: Crude 1,2-diiodododecane, Potassium hydroxide (KOH), Ethanol.[3]
- Procedure:
 - The dehydrohalogenation can be carried out using a strong base. A similar procedure using 1,2-dibromododecane involves dissolving it in ethanol, adding a concentrated aqueous solution of potassium hydroxide, and heating the mixture under reflux for approximately 22 hours.[4]
 - After cooling, the reaction mixture is poured into a large volume of ice-water and extracted with an organic solvent like ether.
 - The combined organic layers are washed with water and dried over a drying agent.[4]
 - The solvent is evaporated, and the crude **1-dodecyne** is then purified by vacuum distillation.[3][4]

Corey-Fuchs Reaction

The Corey-Fuchs reaction is a two-step protocol for the one-carbon homologation of an aldehyde to a terminal alkyne. This method starts with undecanal.

- Procedure: The process begins with the conversion of undecanal to 1,1-dibromo-1-dodecene, which is then treated with a strong base to yield **1-dodecyne**.^[4]

Key Reactions Involving 1-Dodecyne

1-Dodecyne, as a terminal alkyne, participates in a variety of chemical transformations, making it a valuable building block in organic synthesis.

Reaction with Sodium Hydride (NaH)

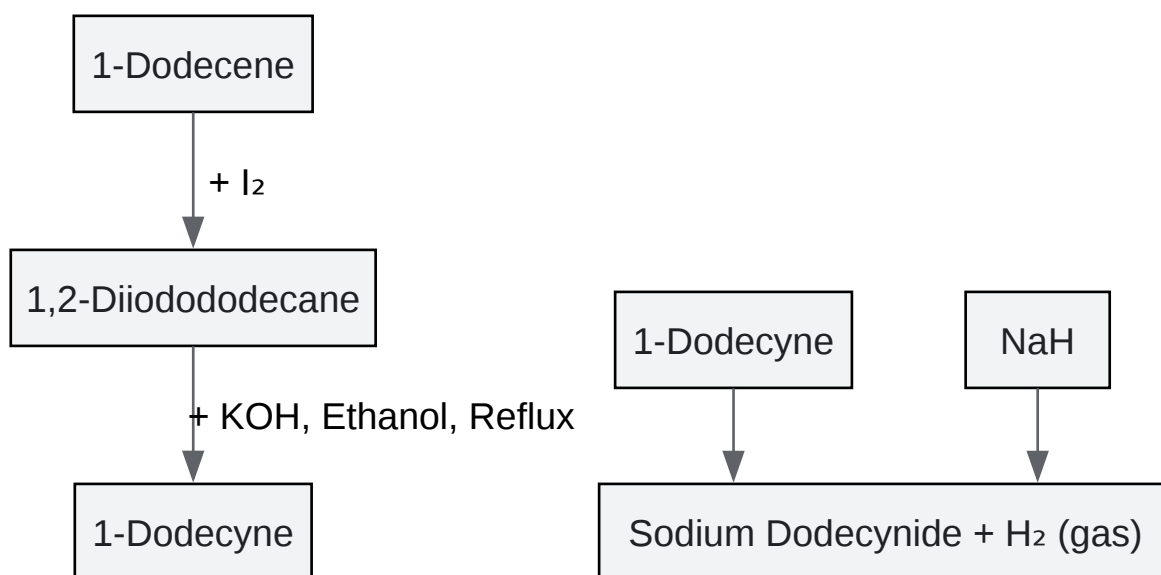
1-Dodecyne reacts rapidly with sodium hydride in a deprotonation reaction. The acidic proton of the terminal alkyne is removed by the hydride ion, leading to the formation of a sodium acetylide salt and hydrogen gas.^[5]



This reaction is fundamental for the subsequent functionalization of the alkyne at the terminal position.

Visualizations

The following diagrams illustrate the synthetic pathway to **1-dodecyne** and a key reaction.



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